2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Biological Activity
The compound 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C18H15N3O4 with a molecular weight of 337.3 g/mol. Its structure features a thiadiazole ring , which is known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C18H15N3O4 |
Molecular Weight | 337.3 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting the growth of various cancer cell lines.
- Cytotoxicity Studies : The cytotoxic effects were evaluated using the MTT assay on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited an IC50 value indicating significant growth inhibition:
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against several bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Showed effectiveness against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Demonstrated antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments like fluconazole .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase) .
- Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes involved in tumor progression and inflammation .
Study 1: Anticancer Efficacy
A study investigated a series of thiadiazole derivatives including the target compound for their anticancer efficacy. The results indicated that modifications in substituents significantly affected cytotoxicity profiles, with certain derivatives displaying enhanced activity against MCF-7 cells due to increased lipophilicity .
Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of various thiadiazole derivatives. The findings revealed that compounds with halogenated phenyl groups exhibited increased antibacterial activity against Gram-positive bacteria while oxygenated substituents improved antifungal efficacy .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-7-5-11(6-8-14)9-15(22)18-17-20-19-16(26-17)12-3-2-4-13(10-12)21(23)24/h2-8,10H,9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFHWHUZUTGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.